molecular formula C15H13N5O2 B2363036 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 876898-40-7

7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B2363036
CAS RN: 876898-40-7
M. Wt: 295.302
InChI Key: UGCPZMKQDHATOO-UHFFFAOYSA-N
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Description

“7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The compounds are then evaluated for their biological activity .


Molecular Structure Analysis

The molecular structure of these compounds is established using spectroscopic techniques . Molecular docking studies are performed to understand the binding mode of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile .


Physical And Chemical Properties Analysis

The physicochemical properties, drug-likeness model score, bioactivity scores, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicity properties of these compounds are predicted in silico .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve further exploration of their biological applications, given their potential as antimicrobial, anticancer, antitubercular, and enzyme inhibitors . Further studies could also focus on improving the synthesis process and exploring other derivatives .

properties

IUPAC Name

7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-21-12-4-3-9(5-13(12)22-2)11-8-19-20-14(17)10(6-16)7-18-15(11)20/h3-5,7-8H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCPZMKQDHATOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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